molecular formula C18H21NO4S B2633691 methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 300812-58-2

methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2633691
CAS No.: 300812-58-2
M. Wt: 347.43
InChI Key: ZTHFNEXBYXUJIA-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity

Methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Molecular Characteristics

  • IUPAC Name : this compound
  • CAS Number : 5438-24-4
  • Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various signaling pathways. The compound may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation.

Anticancer Activity

Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds on human tumor cell lines. The results showed that certain derivatives demonstrated IC50 values as low as 14.5 µM against ovarian carcinoma IGROV-1 cells while exhibiting limited toxicity on normal prostate cells (IC50 > 100 µM) . This suggests a selective action against cancerous cells.

G-Quadruplex Binding Properties

Another study focused on the binding properties of related compounds to G-quadruplex DNA structures. Such interactions are crucial because they can disrupt cancer cell proliferation by stabilizing these structures and preventing DNA replication . The findings indicated that specific modifications in the chemical structure significantly enhanced binding affinity to G-quadruplexes.

Comparative Biological Activity Table

Compound NameIC50 (µM)Target CellsBiological Activity
Compound 914.5IGROV-1Anticancer
Compound 10>100CW22Rv1Non-cytotoxic
Compound 14>30–100RWPE1Non-cytotoxic

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The reaction begins with the appropriate isoindoline derivative.
  • Reagents : Common reagents include dimethylacetylene dicarboxylate and various catalysts.
  • Reaction Conditions : Controlled temperatures and solvents are used to optimize yield and purity.

Properties

IUPAC Name

methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-8-6-12-13(7-9(8)2)16(21)19(15(12)20)17-14(18(22)23-5)10(3)11(4)24-17/h12-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHFNEXBYXUJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C(=C(S3)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.